molecular formula C18H18F2N6O2S B2934751 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine CAS No. 1021254-31-8

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

カタログ番号: B2934751
CAS番号: 1021254-31-8
分子量: 420.44
InChIキー: PZCLEWPYVSMLSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine features a piperazine core substituted with two distinct 3-fluorophenyl-containing moieties: a tetrazole ring (via a methyl linker) and a sulfonyl group. This dual fluorinated structure is synthesized via a convergent route involving coupling of 1-substituted-1H-tetrazole-5-thiols with 4-(substituted phenylsulfonyl)piperazine derivatives under basic conditions (ethanol, triethylamine) .

特性

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c19-14-3-1-5-16(11-14)26-18(21-22-23-26)13-24-7-9-25(10-8-24)29(27,28)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCLEWPYVSMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a novel organic molecule that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F2N5O2SC_{18}H_{19}F_2N_5O_2S, with a molecular weight of approximately 397.44 g/mol. The structure includes a tetrazole ring, which is often associated with enhanced biological activity, and a piperazine moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved through cycloaddition reactions involving azides and nitriles.
  • Chloromethylation : The introduction of the chloromethyl group allows for further functionalization.
  • Piperazine Coupling : The chloromethylated intermediate is reacted with piperazine to form the desired derivative.
  • Sulfonylation : The final step involves adding a sulfonyl group to enhance solubility and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown:

  • Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • A comparative study revealed that it was more effective than traditional antibiotics like Ciprofloxacin, particularly against resistant strains such as Staphylococcus epidermidis .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

  • It acts as an acetylcholinesterase (AChE) inhibitor, which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
  • Studies indicate that it enhances cholinergic transmission in neuronal cultures, potentially improving cognitive functions.

Structure-Activity Relationship (SAR)

The presence of specific functional groups plays a critical role in the biological activity of this compound:

Functional GroupEffect on Activity
Tetrazole RingEnhances antimicrobial and anticancer activity
Piperazine MoietyImproves receptor binding and solubility
Sulfonyl GroupIncreases bioavailability and potency

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 2 µg/mL .
  • In Vivo Cancer Model : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

類似化合物との比較

Substituent Variations on the Tetrazole Ring

The tetrazole moiety is a critical pharmacophore in many bioactive compounds. Key analogs and their properties include:

Compound Name Substituent on Tetrazole Melting Point (°C) Yield (%) Key Analytical Data (NMR/MS) Reference
Target Compound: 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine 3-Fluorophenyl Not reported Not reported Not reported
1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine 4-Fluorobenzyl Not reported Not reported MS: m/z (ES+) [M+H]+= 196
1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine 4-Methoxyphenyl Not reported Not reported ChemSpider ID: 1040651-14-6
4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) p-Tolyl 116.4–116.6 64 HRMS: 306.1027 (M+H+)

Key Observations :

  • Substituents on the tetrazole ring (e.g., 3-fluorophenyl, 4-methoxyphenyl, p-tolyl) influence solubility and crystallinity. For example, 3ae (p-tolyl) is a crystalline solid with a high melting point, while analogs with alkyl groups (e.g., 3af, 4-ethylphenyl) exhibit lower melting points (53–55°C) .
  • Fluorine atoms enhance electronegativity and metabolic stability, as seen in the target compound and 4-fluorobenzyl derivatives .

Variations in the Sulfonyl-Piperazine Moiety

The sulfonyl-piperazine group is a common scaffold in kinase inhibitors and receptor antagonists. Notable analogs include:

Compound Name Sulfonyl Substituent Piperazine Modification Melting Point (°C) Reference
Target Compound 3-Fluorophenyl None Not reported
1-[(3-Fluorophenyl)sulfonyl]piperazine 3-Fluorophenyl None Not reported
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine 3,4-Difluorophenyl Benzodioxolylmethyl Not reported
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine 4-Fluorophenyl Thiadiazolyl Not reported

Key Observations :

  • The 3-fluorophenyl sulfonyl group in the target compound contrasts with bulkier substituents (e.g., 3,4-difluorophenyl in ), which may alter receptor binding affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。